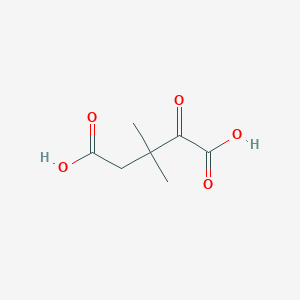
3,3-Dimethyl-2-oxopentanedioic acid
Cat. No. B8480207
M. Wt: 174.15 g/mol
InChI Key: ZBCDQFRAXYLCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851422
Procedure details


In 70 ml of 0.43M aqueous solution of sodium hydroxide was dissolved 1.57 g of 3,3-dimethyl-4-oxopentanoic acid. To the solution was added under ice-cooling and stirring 20 ml of a 1.15M aqueous solution of potassium permanganate. The mixture was stirred under ice-cooling for 4 hours, to which was added an aqueous solution of sodium hydogen sulfite. Then the resultant precipitates were filtered off. The filtrate was adjusted to pH 1 with 6N-HCl, followed by extraction with ethyl acetate. The extract solution was washed with water and dried, followed by evaporating off the solvent to leave 1.73 g of 3,3-dimethyl-2-oxoglutaric acid as a colorless oily product. This oily product was dissolved in 15 ml of N,N-dimethylformamide. To the solution were added 1.08 ml of dicyclohexylamine and 1.18 g of 4-nitrobenzyl bromide. The mixture was stirred at room temperature for 20 hours. The reaction solution was diluted with ethyl acetate and the crystals which separated out were filtered off. The filtrate was washed with water and dried (MgSO4), followed by evaporating off the solvent. The residue was chromatographed on silica gel. Elution with hexane-ethyl acetate (2:1) afforded 1.30 g of the subject Compound(67) as colorless crystals. Recrystallization from ethyl acetate yielded colorless prisms, m.p. 134°-135° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:3][C:4]([OH:6])=[O:5].[Mn]([O-])(=O)(=O)=[O:12].[K+].S([O-])(O)=O.[Na+].[OH-:22].[Na+]>>[CH3:1][C:2]([CH3:10])([CH2:3][C:4]([OH:6])=[O:5])[C:7](=[O:9])[C:8]([OH:12])=[O:22] |f:1.2,3.4,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution was added under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 4 hours, to which
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the resultant precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract solution was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporating off the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(C(=O)O)=O)(CC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.73 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
